molecular formula C29H30ClF3N2O B14689774 4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol CAS No. 26369-04-0

4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol

Cat. No.: B14689774
CAS No.: 26369-04-0
M. Wt: 515.0 g/mol
InChI Key: MPDCWXMIVDTQPW-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol is a complex organic compound with a unique structure It is characterized by the presence of a piperidinol group, a dibenzazepine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol involves multiple steps. The process typically starts with the preparation of the piperidinol core, followed by the introduction of the dibenzazepine and trifluoromethyl groups. The final step involves the formation of the hydrochloride salt and the addition of ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The piperidinol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dibenzazepine moiety can be reduced to form more saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinol group may yield piperidones, while reduction of the dibenzazepine moiety may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.

Biology

In biology, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on neurological disorders, given the presence of the dibenzazepine moiety, which is known to interact with neurotransmitter systems.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its trifluoromethyl group imparts unique chemical and physical characteristics that can be exploited in various applications.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol involves its interaction with specific molecular targets. The dibenzazepine moiety may interact with neurotransmitter receptors, while the piperidinol group may modulate enzyme activity. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidone: Similar in structure but lacks the dibenzazepine and trifluoromethyl groups.

    Piperidin-4-ol: Contains the piperidinol core but does not have the additional functional groups present in the target compound.

    N-Boc-4-piperidinol: A derivative of piperidinol with a Boc protecting group.

Uniqueness

The uniqueness of 4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol lies in its combination of functional groups. The presence of the dibenzazepine moiety, trifluoromethyl group, and piperidinol core provides a distinct set of chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

26369-04-0

Molecular Formula

C29H30ClF3N2O

Molecular Weight

515.0 g/mol

IUPAC Name

1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride

InChI

InChI=1S/C29H29F3N2O.ClH/c30-29(31,32)25-10-5-9-24(21-25)28(35)15-19-33(20-16-28)17-6-18-34-26-11-3-1-7-22(26)13-14-23-8-2-4-12-27(23)34;/h1-5,7-14,21,35H,6,15-20H2;1H

InChI Key

MPDCWXMIVDTQPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCN3C4=CC=CC=C4C=CC5=CC=CC=C53.Cl

Origin of Product

United States

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